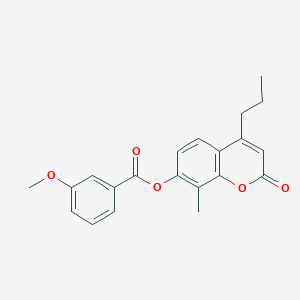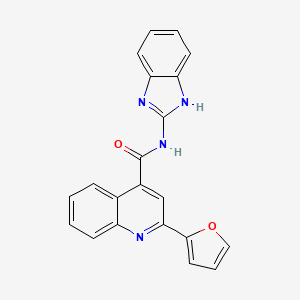![molecular formula C22H22O3 B11152493 7-(benzyloxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11152493.png)
7-(benzyloxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(benzyloxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl bromide and a suitable base.
Addition of the Propyl Group: The propyl group can be introduced through an alkylation reaction using propyl halide and a strong base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with cellular receptors.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where chromenes have shown efficacy.
Antioxidant Properties: It may exhibit antioxidant properties, making it useful in the development of therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of an enzyme, it can inhibit its activity, leading to downstream effects in biochemical pathways.
Receptor Modulation: The compound can interact with cellular receptors, modulating their activity and influencing cell signaling pathways.
Antioxidant Activity: It may neutralize free radicals, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
7-(benzyloxy)-2,3-dihydrochromen-4-one: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
8-propyl-2,3-dihydrochromen-4-one: Lacks the benzyloxy group, which can influence its solubility and interaction with molecular targets.
7-(benzyloxy)-8-methyl-2,3-dihydrochromen-4-one: Similar structure but with a methyl group instead of a propyl group, potentially altering its pharmacokinetic properties.
Uniqueness: The presence of both the benzyloxy and propyl groups in 7-(benzyloxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one provides a unique combination of structural features that can influence its chemical reactivity, biological activity, and potential applications. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H22O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
7-phenylmethoxy-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C22H22O3/c1-2-7-16-12-19-17-10-6-11-18(17)22(23)25-21(19)13-20(16)24-14-15-8-4-3-5-9-15/h3-5,8-9,12-13H,2,6-7,10-11,14H2,1H3 |
InChI Key |
XFMLSXGIXJZLCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(5-methyl-4,8-dioxo-3,4,8,9,10,11-hexahydro-2H-cyclopenta[c]pyrano[2,3-f]chromen-2-yl)benzoate](/img/structure/B11152412.png)
![5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11152419.png)
![N-[3-(cycloheptylamino)-3-oxopropyl]benzamide](/img/structure/B11152424.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11152427.png)



![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine](/img/structure/B11152461.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11152464.png)
![N~1~-(5-bromo-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide](/img/structure/B11152473.png)
![N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-isoleucine](/img/structure/B11152479.png)
![N-[3-(acetylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11152484.png)
![N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11152492.png)
